molecular formula C12H20FNO4 B13979953 1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13979953
M. Wt: 261.29 g/mol
InChI Key: STIFXDDZUNPDST-SZSXPDSJSA-N
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Description

1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a fluoro substituent on the pyrrolidine ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl and methyl groups under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, fluorination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro substituent position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate
  • 1-tert-Butyl 2-methyl (2S,4S)-4-chloro-1,2-pyrrolidinedicarboxylate
  • tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate

Uniqueness

1-(tert-Butyl) 2-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (4R)-4-fluoro-2-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-8(13)6-12(14,4)9(15)17-5/h8H,6-7H2,1-5H3/t8-,12?/m1/s1

InChI Key

STIFXDDZUNPDST-SZSXPDSJSA-N

Isomeric SMILES

CC1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)OC

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)OC

Origin of Product

United States

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